molecular formula C10H15ClO3 B13196048 Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate

Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate

Cat. No.: B13196048
M. Wt: 218.68 g/mol
InChI Key: MNUBBIQANFVOLH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate (CAS 87887-36-3) is an epoxide-containing ester with the molecular formula C₁₀H₁₅ClO₃. Its structure features a strained oxirane (epoxide) ring substituted with a chlorine atom, a cyclopentyl group, and a methyl group at the 2- and 3-positions, respectively, alongside a methyl ester moiety . This compound’s unique stereoelectronic properties, arising from the epoxide ring’s strain and the bulky cyclopentyl substituent, make it a candidate for studying reactivity in nucleophilic ring-opening reactions or as a synthetic intermediate in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C10H15ClO3/c1-9(7-5-3-4-6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3

InChI Key

MNUBBIQANFVOLH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C(=O)OC)Cl)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclopentyl derivatives with appropriate chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, where cyclopentyl compounds are reacted with chlorinating agents in the presence of catalysts. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Ring-Opening Reactions

The strained oxirane ring undergoes facile ring-opening under acidic or basic conditions, yielding diverse derivatives .

Condition Reagents Products Key Features
Acidic H₂SO₄, HClTrans-diolsProtonation at oxygen initiates nucleophilic attack at less substituted carbon.
Basic NaOH, KOHVicinal diols or ethersHydroxide ion attacks the more substituted carbon due to steric and electronic effects.
Nucleophilic NH₃, ROH, RSHSubstituted β-chloro alcoholsRegioselectivity depends on steric hindrance from cyclopentyl and methyl groups.

For example, treatment with aqueous HCl produces a trans-diol derivative via acid-catalyzed ring-opening, while NaOH yields a cis-diol.

Nucleophilic Substitution at the Chlorine Center

The chlorine atom participates in SN₂ reactions with nucleophiles, generating structurally modified esters .

Nucleophile Reaction Conditions Product Yield Mechanistic Notes
Ammonia Ethanol, refluxMethyl 2-amino-oxirane carboxylate~65%Bimolecular kinetics; inversion of configuration.
Methoxide DMF, 60°CMethyl 2-methoxy-oxirane carboxylate~72%Steric hindrance slows substitution at the crowded center.
Thiophenol THF, RTMethyl 2-phenylthio-oxirane carboxylate~58%Enhanced leaving-group ability of Cl⁻ facilitates reaction.

Kinetic studies reveal second-order dependence on both substrate and nucleophile concentrations.

Oxirane Ring Functionalization

The epoxide ring participates in cycloaddition and oxidation reactions:

  • Epoxidation Follow-Up : Further oxidation with mCPBA or DMDO yields diepoxy derivatives, though steric bulk limits yields.

  • Cycloaddition : Reacts with dipolarophiles (e.g., nitrones) in [3+2] cycloadditions to form five-membered heterocycles.

Comparative Reactivity with Analogues

The cyclopentyl group significantly influences reactivity compared to cyclohexyl or acyclic analogues:

Structural Feature Impact on Reactivity
Cyclopentyl substituent Enhances steric hindrance, slowing nucleophilic attack at the adjacent carbon .
Chloro group Acts as a leaving group in substitutions; electronic withdrawal stabilizes transition states.
Methyl ester Electron-withdrawing effect polarizes the oxirane ring, increasing electrophilicity .

Mechanistic Insights

  • Ring-Opening : Follows a two-step process: (1) nucleophilic attack at the electrophilic carbon, (2) proton transfer.

  • Substitution : Proceeds via a trigonal bipyramidal transition state, with rate-limiting nucleophilic displacement.

Scientific Research Applications

Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate is a synthetic organic compound featuring a unique oxirane (epoxide) structure. It has garnered attention in medicinal chemistry because of its potential biological activities, particularly as an enzyme inhibitor, and its interactions with various biological targets.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry It is employed as a building block in synthesizing complex organic molecules.
  • Biology It is studied for its potential biological activities and interactions with biomolecules.
  • Medicine It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
  • Oxidation Reactions The compound can be oxidized to form corresponding oxirane derivatives.
  • Reduction Reactions Reduction of the compound can lead to the opening of the oxirane ring and formation of cyclopentyl derivatives.

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions include various substituted cyclopentyl derivatives, oxidized oxirane compounds, and reduced cyclopentyl compounds.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action include nucleophilic substitution and ring-opening reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate with two analogs:

Compound Molecular Formula Key Functional Groups Substituents Potential Applications
This compound C₁₀H₁₅ClO₃ Epoxide, methyl ester Cl, cyclopentyl, methyl Synthetic intermediate, agrochemical
Methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate C₁₀H₁₄N₂O₃ Oxazole, methyl ester Cyclopropylmethyl, methyl Biological activity studies
2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate HCl C₂₀H₃₁NO₂·HCl Cyclopentanecarboxylate ester, tertiary amine 3,4-dimethylphenyl, diethylaminoethyl Pharmaceutical (e.g., Metcaraphen HCl)
Key Observations:

Epoxide vs. Oxazole vs. Carboxylate Ester :

  • The epoxide ring in the target compound confers high reactivity due to ring strain, favoring nucleophilic attack (e.g., by amines or alcohols). In contrast, the oxazole in the analog from is aromatic and electronically stable, making it suitable for bioactivity studies requiring structural rigidity.
  • The cyclopentanecarboxylate ester in lacks an epoxide but shares a cyclopentyl group, enhancing lipophilicity and steric bulk, which may improve membrane permeability in pharmaceuticals.

Substituent Effects: The chlorine atom in the target compound could act as a leaving group or influence electron distribution in the epoxide ring.

Reactivity Trends:
  • The epoxide in the target compound is expected to undergo ring-opening reactions (e.g., with nucleophiles like water or amines) faster than the stable oxazole or carboxylate ester analogs.
  • The absence of electron-withdrawing groups in may reduce its electrophilicity compared to the chlorine-substituted epoxide.

Biological Activity

Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate is a synthetic organic compound characterized by its unique oxirane (epoxide) structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H15_{15}ClO3_3
  • Molecular Weight : 218.68 g/mol
  • CAS Number : 1697156-43-6

The presence of the oxirane ring in its structure allows for distinctive reactivity, particularly in nucleophilic substitution and ring-opening reactions, which are crucial for its biological activity .

Mechanism of Biological Activity

Research indicates that this compound exhibits biological activity primarily through its interactions with enzymes and receptors. The oxirane ring enables it to form covalent bonds with nucleophilic residues in proteins, which can inhibit enzyme activity. This mechanism is particularly relevant in drug design, where such compounds may serve as enzyme inhibitors .

Potential Enzyme Inhibition

The ability to form covalent bonds with nucleophilic amino acids in enzymes suggests that this compound could act as a potent enzyme inhibitor. This property makes it a candidate for further research in drug discovery aimed at specific therapeutic targets. For instance, studies have shown that similar compounds can effectively inhibit enzymes involved in critical biological pathways, leading to potential applications in treating various diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the antibacterial and antiproliferative activities of this compound. Preliminary findings indicate that this compound may exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate potency, warranting further investigation into its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC10_{10}H15_{15}ClO3_3218.68 g/molContains a cyclopentyl group and an oxirane structure
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylateC10_{10}H15_{15}ClO3_3232.70 g/molFeatures a cyclohexyl group instead of cyclopentyl
Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylateC8_{8}H13_{13}ClO3_3178.61 g/molLacks the cycloalkane structure; smaller molecular size

This comparison highlights the unique cyclopentane ring structure combined with the oxirane functionality in this compound, enhancing its reactivity profile compared to other similar compounds .

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in drug development due to its enzyme inhibition capabilities and antibacterial properties. Further studies are necessary to fully elucidate its mechanisms of action, optimize its biological activity, and explore its therapeutic potential across various diseases.

Future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes.
  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance biological activity while minimizing toxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclopentanecarboxylic acid derivatives as precursors. Key steps include esterification of the carboxyl group followed by epoxidation using meta-chloroperbenzoic acid (m-CPBA) to form the oxirane ring. Chlorination at the 2-position can be achieved via nucleophilic substitution under controlled conditions. Characterization intermediates using 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy is critical for tracking reaction progress .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR Spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} spectra to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : For crystalline samples, single-crystal XRD provides unambiguous structural confirmation. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .

Q. What crystallographic software tools are suitable for resolving the compound’s crystal structure?

  • Methodological Answer : The WinGX suite integrates SHELX programs (SHELXS for structure solution, SHELXL for refinement) and ORTEP-3 for thermal ellipsoid plotting. For high-throughput analysis, SHELXD is robust for experimental phasing, particularly with twinned or low-resolution data .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this epoxide be rigorously analyzed?

  • Methodological Answer : Employ a dual approach:

  • X-ray Crystallography : Resolve absolute configuration using anomalous scattering or heavy-atom derivatives.
  • Density Functional Theory (DFT) : Compare experimental NMR chemical shifts with DFT-predicted values (e.g., using B3LYP/6-31G* basis sets) to validate stereochemical assignments .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Cross-Validation : Re-examine experimental conditions (e.g., solvent effects in NMR, crystal packing in XRD).
  • Statistical Inference : Apply Bayesian probability models or R-factor analysis to quantify data consistency.
  • Dynamic NMR : Probe conformational flexibility that may explain discrepancies between solution and solid-state structures .

Q. How can mechanistic studies elucidate the epoxidation and chlorination steps?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps.
  • Computational Modeling : Perform transition-state optimization (e.g., via Gaussian) to map reaction pathways.
  • Trapping Intermediates : Employ low-temperature NMR or cryocrystallography to isolate reactive intermediates .

Q. What advanced statistical methods are recommended for analyzing crystallographic data reproducibility?

  • Methodological Answer :

  • Rigid-Body Refinement : Use SHELXL to assess model flexibility and residual density maps.
  • Twinning Analysis : Apply the Hooft parameter in PLATON to detect and model twinned crystals.
  • Cross-Correlation Tables : Evaluate data consistency across multiple datasets using Pearson coefficients .

Notes on Methodological Rigor

  • Software : Prioritize open-source tools like SHELX and WinGX for transparency and reproducibility.
  • Data Validation : Always cross-reference spectroscopic and crystallographic results with computational models to mitigate artifacts.
  • Ethical Reporting : Disclose software versions, refinement parameters, and statistical thresholds (e.g., R-factors) in publications .

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